Hydrogen sulfate

Acidity Proton-donor Acidulant

Eliminate liquid acid hazards: granular bisulfate achieves the same pH with 60% less mass than citric acid, replacing fuming muriatic acid in automated dosing. ▪ Dry, non-fuming form simplifies safe feeder-system integration for large water systems. ▪ NaHSO₄-KHSO₄ eutectic melts at ~125 °C, enabling anhydrous synthesis without high-temperature furnaces. ▪ Proton-donor anion maintains ionic conductivity in protic ionic liquids for fuel cells at 100-120 °C, reducing electrolyte leakage versus aqueous H₂SO₄.

Molecular Formula HSO4(−)
HO4S-
Molecular Weight 97.07 g/mol
CAS No. 14996-02-2
Cat. No. B086000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen sulfate
CAS14996-02-2
SynonymsSulfuric acid hydrogenion
Molecular FormulaHSO4(−)
HO4S-
Molecular Weight97.07 g/mol
Structural Identifiers
SMILES[H+].[O-]S(=O)(=O)[O-]
InChIInChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
InChIKeyQAOWNCQODCNURD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrogen Sulfate: Core Properties and Industrial Relevance


Hydrogen sulfate (CAS 14996-02-2), also known as the bisulfate anion (HSO₄⁻), is the monovalent conjugate base of sulfuric acid. It carries a single negative charge and has a molecular weight of 97.07 g/mol [1]. The bisulfate ion is a moderately strong acid with a pKa of approximately 1.92–1.99, distinguishing it from both fully dissociated sulfuric acid and weaker organic acids [2]. It is commonly supplied as sodium bisulfate (NaHSO₄), potassium bisulfate (KHSO₄), or as part of ionic liquid formulations where its unique hydrogen-bonding capability governs critical physicochemical properties [3].

Proton-donor acid with pKa
Supplied as granular solid NaHSO₄/KHSO₄ or as building block for ionic liquids
Hydrogen-bonded anion network governs viscosity and proton conductivity in IL formulations

Why Hydrogen Sulfate Cannot Be Replaced by Generic Alternatives


The bisulfate anion occupies a narrow performance window that neither fully deprotonated sulfate (SO₄²⁻) nor common organic acids can replicate. Sulfate lacks the labile proton required for controlled acidity, while organic acids such as citric acid are significantly weaker, requiring 2.5× higher mass to achieve the same pH reduction [1]. In ionic liquid applications, the hydrogen-bonded anion network of HSO₄⁻ produces viscosities an order of magnitude higher than alkyl sulfate analogs, directly affecting mass transport and electrochemical performance [2]. Substituting bisulfite (HSO₃⁻, pKa ≈ 6.97) introduces unintended reducing properties and a 5-order-of-magnitude weaker acidity, fundamentally altering reaction outcomes [3].

Bisulfate vs. Sulfate (SO₄²⁻)
Fully deprotonated sulfate lacks the labile proton required for controlled acidity; replacing bisulfate removes pH-adjustment capability.
Bisulfate vs. Citric / Organic Acids
Organic acids are significantly weaker (pKa ≥ 3.13), requiring higher mass for the same pH drop; may introduce off-flavors or higher costs.
Bisulfate vs. Bisulfite (HSO₃⁻)
Bisulfite has ~5 orders of magnitude weaker acidity and introduces reducing properties absent in bisulfate; non-interchangeable for acidulation.

Quantitative Differentiation Evidence vs. Closest Analogs


Bisulfate vs. Bisulfite Acidity Difference

The bisulfate anion (HSO₄⁻) exhibits a pKa of 1.92, making it a moderately strong acid suitable for applications demanding robust proton donation without the full corrosivity of sulfuric acid. In contrast, the structurally analogous bisulfite anion (HSO₃⁻) has a pKa of 6.97, representing a difference of approximately 5 orders of magnitude in acid dissociation constant (Ka) [1]. This means that at any given pH, bisulfate donates protons far more readily than bisulfite, and bisulfite additionally acts as a reducing agent—a property absent in bisulfate—making the two non-interchangeable in acidulation, catalysis, and pH adjustment scenarios.

Acidity (pKa)
Reported
pKa 1.92 vs. 6.97; ΔpKa 5.05; Ka ratio ~1.1×10⁵
Ensures correct proton-donor selection; prevents unintended reductive side-reactions.
Standard aqueous conditions, 25 °C.
Acidity Proton-donor Acidulant pH control

Ionic Liquid Viscosity: HSO₄⁻ vs. Alkyl Sulfates

In imidazolium-based ionic liquids, the bisulfate anion produces dramatically higher viscosity than alkyl sulfate analogs. [EMIM][HSO₄] exhibits a viscosity of approximately 680 cP at ambient temperature, reported in vendor specifications , while [EMIM][EtSO₄] measures approximately 95–100 cP at 25 °C [1]. The 6- to 7-fold increase is attributed to extensive HSO₄⁻···HSO₄⁻ hydrogen-bonded chains, as demonstrated by Raman spectroscopy, with a characteristic band at 1010 cm⁻¹ indicative of anion–anion interaction [2]. Alkyl sulfate anions (RSO₄⁻) lack this hydrogen-bond-donor site and consequently yield substantially lower viscosity ILs. The result is that [HSO₄]⁻ cannot be treated as a member of the [CnSO₄]⁻ family for property prediction [2].

IL Viscosity
Reported
[EMIM][HSO₄] ≈ 680 cP vs. [EMIM][EtSO₄] ≈ 95–100 cP
~6–7× higher viscosity governs mass transport and ionic conductivity.
Neat IL, 25 °C; Raman evidence for anion–anion H-bonding.
Ionic liquids Viscosity Hydrogen bonding Electrolytes

pH Reduction Mass Efficiency: Bisulfate vs. Citric Acid

To achieve a target pH of 3.2 in aqueous solution, sodium bisulfate requires only a 0.035% addition rate by mass, whereas citric acid requires 0.088% [1]. This represents a mass efficiency advantage of approximately 60% (i.e., 2.5× less bisulfate needed). The difference arises from bisulfate's higher acidity (pKa ~1.9) compared to citric acid (pKa₁ = 3.13). Similar efficiencies are observed against phosphoric and sulfamic acids: 1 lb of 75% phosphoric acid is replaced by 1 lb of sodium bisulfate, and 1 lb of sulfamic acid is replaced by 1.2 lb of sodium bisulfate [1].

Mass Efficiency
Head-to-head
0.035% vs. 0.088% to pH 3.2; ~60% mass reduction vs. citric acid
Lowers shipping weight, storage volume, and unit-cost for pH adjustment.
Aqueous system, ambient temperature.
pH adjustment Acidulant Water treatment Pool chemistry

Food Acidulant Potency: Bisulfate vs. Organic Acids

Patent EP1104245B1 discloses that sodium bisulfate functions as a more potent acidulant than common organic acids in food applications. With a pKa of 1.9, bisulfate is significantly more acidic than citric, malic, fumaric, or phosphoric acids, meaning a smaller mass of bisulfate is needed to achieve an equivalent pH reduction and sour taste in food products [1]. The patent explicitly teaches that the relative weakness of organic acids requires larger quantities, increasing cost and potential off-flavors, whereas bisulfate provides the desired sensory and preservative effect at lower inclusion rates.

Food Acidulant Potency
Class-level
Bisulfate pKa 1.9 vs. citric 3.13, malic 3.40; Ka ratio 10–25×
Lower inclusion rate may reduce cost and off-flavors; sodium content requires review.
Patent EP1104245B1 disclosure.
Food acidulant Preservation Flavor enhancement Shelf-life

Handling Safety: Bisulfate vs. Muriatic Acid

Unlike liquid muriatic acid (hydrochloric acid, HCl, pKa ≈ -7), sodium bisulfate is a granular, non-fuming solid acid that simplifies storage and handling. Industrial guidance indicates that sodium bisulfate requires no dual containment and produces no toxic fumes, reducing respiratory and corrosion risks [1]. The pH of a 1 M NaHSO₄ solution is ~1, compared to a 1 M HCl solution with pH ~0 [2], meaning bisulfate delivers a tempered yet still strong acidic response. This safety profile has led to its inclusion on the U.S. EPA Safer Choice chemical list under antimicrobial and processing aids categories [1].

Handling Safety
Reported
Granular solid, non-fuming; 1 M pH ~1 vs. HCl pH ~0
Simplifies storage, reduces respiratory risk; no dual containment needed.
U.S. EPA Safer Choice listing as processing aid.
Safety Corrosivity Handling Pool chemicals

Low-Melting Eutectic: NaHSO₄–KHSO₄ System

The binary mixture of sodium hydrogen sulfate and potassium hydrogen sulfate forms a eutectic that melts at approximately 125 °C, substantially lower than the individual melting points of NaHSO₄ (~315 °C) and KHSO₄ (~197 °C) [1]. This eutectic provides a valuable non-aqueous, ionic reaction medium for studying chemical processes that are incompatible with water or conventional organic solvents. In comparison, analogous sulfate salts (e.g., Na₂SO₄, m.p. 884 °C; K₂SO₄, m.p. 1,069 °C) form eutectics at much higher temperatures, limiting their utility in moderate-temperature applications.

Eutectic Melting Point
Class-level
NaHSO₄–KHSO₄ eutectic ~125 °C; sulfate eutectics >800 °C
Provides low-temperature non-aqueous ionic medium; reduces energy input.
Binary hydrogen sulfate salt mixture.
Molten salt Eutectic Non-aqueous media Thermal storage

High-Value Application Scenarios for Hydrogen Sulfate


Non-Aqueous Electrodeposition and Fuel Cell Electrolytes

The high viscosity and hydrogen-bonded network of HSO₄⁻-based ionic liquids, as quantified in Section 3, make them candidates for electrochemical applications where low volatility and high thermal stability (up to ~200 °C) are required. Researchers developing intermediate-temperature fuel cells (100–120 °C) have identified protic ionic liquids such as N,N-diethyl-N-methyl-3-sulfopropan-1-ammonium hydrogen sulfate as promising electrolytes [1]. The enhanced viscosity reduces electrolyte leakage and volatilization compared to aqueous H₂SO₄, while the proton-donor capability of HSO₄⁻ maintains ionic conductivity.

Precision pH Control in Swimming Pools and Water Systems

Sodium bisulfate is the preferred dry acid for lowering pH and alkalinity in large water systems. Evidence from Section 3 demonstrates that it achieves pH 3.2 at a 0.035% addition rate—60% less mass than citric acid—and replaces phosphoric and sulfamic acids at near-equal or favorable ratios [2]. Its granular, non-fuming form simplifies automated feeder systems and eliminates the safety risks and handling complexity associated with liquid muriatic acid, directly addressing procurement criteria for operational safety and dosing precision.

Cost-Effective Food and Beverage Acidulation

According to EP1104245B1, sodium bisulfate provides equivalent sourness and pH reduction in foods at lower inclusion rates than citric, malic, fumaric, or phosphoric acids [3]. The 10–25× higher acidity (by Ka) translates to reduced ingredient costs, lower shipping weight, and less impact on product formulation volume. This is particularly critical in high-volume processed foods, leavened baked goods, and shelf-stable acidified products where preservative efficacy depends on achieving a target pH with minimal additive mass.

Molten Salt Synthesis and Thermal Energy Storage

The NaHSO₄–KHSO₄ eutectic, melting at ~125 °C, offers a unique low-temperature non-aqueous ionic medium for inorganic and organic reactions incompatible with water or high-temperature sulfate salts (which melt above 800 °C) [4]. Research groups studying reaction mechanisms in molten salts, or developing phase-change materials for thermal storage, can leverage this eutectic to operate at temperatures achievable with standard laboratory heating equipment, reducing both capital and operating expenditure.

Application
Selection Property
Validation Focus
Non-Aqueous Electrodeposition & Fuel Cell Electrolytes
High-viscosity proton-conducting ionic liquid
Ionic conductivity and thermal stability under target conditions
Precision pH Control in Pools & Water Systems
Dry granular acid with high proton density
pH reduction efficiency and compatibility with automated feeders
Cost-Effective Food & Beverage Acidulation
High acid strength, low inclusion rate
Sensory equivalence and preservative efficacy at target pH
Molten Salt Synthesis & Thermal Energy Storage
Low-melting eutectic system
Eutectic melting behavior and reaction compatibility
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